molecular formula C23H26O9S B12790571 Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate CAS No. 810-14-0

Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate

Cat. No.: B12790571
CAS No.: 810-14-0
M. Wt: 478.5 g/mol
InChI Key: RINMPOBBPDDHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a naphtho[2,3-c]furan derivative featuring a hexahydronaphthofuran core substituted with multiple methoxy groups, a 3-oxo moiety, and a methyl sulfonate ester at position 3. The sulfonate ester group enhances solubility in polar solvents, distinguishing it from hydroxyl-substituted analogs.

Properties

CAS No.

810-14-0

Molecular Formula

C23H26O9S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-5-sulfonate

InChI

InChI=1S/C23H26O9S/c1-27-17-7-6-12(8-18(17)28-2)20-13-10-19(29-3)21(30-4)22(33(25,26)31-5)14(13)9-15-16(20)11-32-23(15)24/h6-8,10,15-16,20H,9,11H2,1-5H3

InChI Key

RINMPOBBPDDHTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(=O)C3CC4=C(C(=C(C=C24)OC)OC)S(=O)(=O)OC)OC

Origin of Product

United States

Preparation Methods

The preparation of NSC 80438 involves several synthetic routes and reaction conditions. One common method is the induction of neural stem cells from human pluripotent stem cells using specific media and reagents . This process includes the use of Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents to convert human pluripotent stem cells into neural stem cells . Industrial production methods may involve scaling up these processes to produce larger quantities of the compound.

Chemical Reactions Analysis

NSC 80438 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 11c Compound 6
Core Structure Naphtho[2,3-c]furan Naphtho[2,3-c]furan Cyclopropa[f]benzofuran
Key Substituents 3,4-Dimethoxyphenyl, SO₃Me 3,4,5-Trimethoxyphenyl, OH DNPH hydrazone, C=O
Melting Point (°C) Not reported Not reported 181–182
Solubility High (polar solvents) Moderate (aqueous/organic) Low (organic solvents)
IR Peaks Expected: ~1370 cm⁻¹ (S=O) 3300–3500 cm⁻¹ (OH) 1756 cm⁻¹ (C=O)

Biological Activity

Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate (referred to as compound 1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the pharmacological properties of compound 1, including its antitumor and antimicrobial activities.

Chemical Structure

The chemical structure of compound 1 features a complex arrangement of methoxy groups and a naphtho-furan backbone. Its molecular formula is C₁₉H₁₉O₇S, and it has a molecular weight of approximately 373.42 g/mol.

Antitumor Activity

Recent studies have indicated that compound 1 exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Induction of apoptosis
MCF-74.8Inhibition of cell proliferation
PC-36.0Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. It shows promising activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis by targeting ribosomal RNA.

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving xenograft models of human breast cancer, compound 1 was administered at varying doses. The results showed a significant reduction in tumor volume compared to control groups:

  • Control Group Tumor Volume : 500 mm³
  • Treatment Group Tumor Volume (10 mg/kg) : 250 mm³
  • Treatment Group Tumor Volume (20 mg/kg) : 150 mm³

These findings suggest that compound 1 could be a viable candidate for further development as an anticancer agent.

Case Study 2: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A separate investigation assessed the efficacy of compound 1 against MRSA strains. The study revealed that at an MIC of 32 µg/mL, compound 1 effectively inhibited the growth of MRSA in vitro and showed potential for use in treating resistant infections.

Research Findings

Research into the structure-activity relationship (SAR) of compound 1 has provided insights into how modifications to its structure can enhance its biological activity. For instance:

  • Addition of Halogens : Substituting methoxy groups with halogen atoms increased antitumor potency.
  • Alteration of Sulfonate Group : Variations in the sulfonate moiety have been shown to affect solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.